2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
The compound is a derivative of 4-amino-1,2,4-triazole, which is a class of compounds known for their antiviral activity . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through a series of reactions involving the formation of the triazole ring and subsequent functionalization .Molecular Structure Analysis
The compound contains several functional groups, including an amine, a triazole ring, a thiol, and an acetamide group. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amine group could participate in acid-base reactions, the thiol group could undergo oxidation-reduction reactions, and the acetamide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the amine and acetamide groups could result in the compound being a solid at room temperature .Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis of Derivatives : This compound is a part of the 1,2,4-triazole family, known for its synthetic and pharmacological potential. Researchers have developed various derivatives to explore their biological activities, including antiexudative properties. For instance, derivatives have been synthesized to investigate their anti-exudative activity, showing significant results in comparative studies with reference drugs like diclofenac sodium, indicating potential for new drug development (Chalenko et al., 2019).
Antimicrobial Activities : A series of derivatives, including N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have been synthesized and evaluated for their antimicrobial properties. These studies have found compounds with significant antibacterial, antifungal, and anti-tuberculosis activities, highlighting the chemical's potential as a base for developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Structural and Chemical Characterization
Vibrational Spectroscopy : The compound has been characterized using vibrational spectroscopy techniques, such as Raman and Fourier transform infrared spectroscopy. These methods, alongside density functional theory calculations, have provided detailed insights into the compound's geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers, aiding in understanding its stereo-electronic interactions and stability (Jenepha Mary et al., 2022).
Potential Antiasthma Agents
Antiasthma Activity : The compound's framework has been utilized in preparing triazolo[1,5-c]pyrimidines, showing activity as mediator release inhibitors, which could serve as potential antiasthma agents. This application demonstrates the compound's role in developing novel therapeutic options for asthma management (Medwid et al., 1990).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-11-2-1-10(7-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-3-5-19-6-4-9/h1-7H,8,18H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEIZVUOHPDUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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